molecular formula C11H15FN4O B7054261 2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide

2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B7054261
M. Wt: 238.26 g/mol
InChI Key: BIODMWJMWLXKID-UHFFFAOYSA-N
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Description

2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide is a chemical compound that features a piperazine ring substituted with a fluoropyridine moiety and an acetamide group

Preparation Methods

The synthesis of 2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step procedures. One common synthetic route includes the reaction of 3-fluoropyridine with piperazine to form the intermediate 3-fluoropyridin-2-ylpiperazine. This intermediate is then reacted with acetic anhydride or acetyl chloride to yield the final product, this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN4O/c12-9-2-1-3-14-11(9)16-6-4-15(5-7-16)8-10(13)17/h1-3H,4-8H2,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIODMWJMWLXKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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